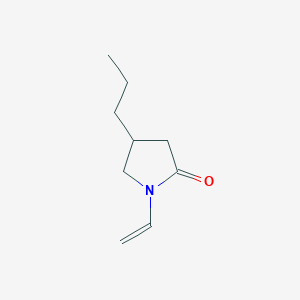
(2E)-4-chloro-1-(3,5-dimethylpiperazin-1-yl)pent-2-en-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-chloro-1-(3,5-dimethylpiperazin-1-yl)pent-2-en-1-one hydrochloride, commonly known as chlorpyrifos-methyl, is an organophosphate insecticide and acaricide used to control a wide range of insect pests. It is a synthetic derivative of the naturally occurring organophosphate insecticide, chlorpyrifos. Chlorpyrifos-methyl is used in agriculture, horticulture, forestry, and public health applications, and is also used as a veterinary anthelmintic. It is a broad-spectrum insecticide with activity against a wide range of insect pests, including leafminers, aphids, thrips, and mites.
Applications De Recherche Scientifique
Chlorpyrifos-methyl has been used in a variety of scientific research applications, including studies on insect behavior, genetics, and physiology. It has been used to study the effects of insecticides on the development and behavior of honeybees and other insect pests. It has also been used to study the effects of insecticides on the development of resistance in insect pests. In addition, it has been used in studies on the effects of insecticides on the growth and development of aquatic organisms, such as fish and amphibians.
Mécanisme D'action
Chlorpyrifos-methyl acts by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine, which leads to overstimulation of the nervous system and death of the insect.
Biochemical and Physiological Effects
Chlorpyrifos-methyl has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to cause changes in the activity of enzymes, hormones, and other biochemical pathways. In addition, it has been shown to cause changes in the structure and function of the nervous system, as well as changes in behavior.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorpyrifos-methyl has several advantages for use in laboratory experiments. It is a broad-spectrum insecticide, so it can be used to control a wide range of insect pests. In addition, it has a relatively low toxicity to mammals, so it is safe to use in laboratory experiments. However, it is important to note that chlorpyrifos-methyl is a persistent insecticide, so it can accumulate in the environment and may have adverse effects on non-target organisms.
Orientations Futures
Chlorpyrifos-methyl has a wide range of applications, and there are many potential future directions for research. These include studies on the effects of chlorpyrifos-methyl on the development of resistance in insect pests, as well as studies on the effects of chlorpyrifos-methyl on the behavior and physiology of aquatic organisms. In addition, there is potential for further studies on the biochemical and physiological effects of chlorpyrifos-methyl, as well as studies on the environmental fate and transport of chlorpyrifos-methyl.
Méthodes De Synthèse
Chlorpyrifos-methyl is synthesized by the reaction of chlorpyrifos with methyl iodide in the presence of a base. The reaction is carried out in a solution of dichloromethane at room temperature, and the product is isolated by extraction with aqueous sodium bicarbonate. The reaction is exothermic, and the product is obtained in a high yield.
Propriétés
IUPAC Name |
(E)-4-chloro-1-(3,5-dimethylpiperazin-1-yl)pent-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O.ClH/c1-8(12)4-5-11(15)14-6-9(2)13-10(3)7-14;/h4-5,8-10,13H,6-7H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQMTMNPKMTGNW-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C=CC(C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(N1)C)C(=O)/C=C/C(C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-chloro-1-(3,5-dimethylpiperazin-1-yl)pent-2-en-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5R,6R)-6-[(5S)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diethylamine](/img/structure/B6611286.png)






![2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide](/img/structure/B6611354.png)





